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Compound of Interest

Compound Name: Fadolmidine hydrochloride

CAS No.: 189353-32-0

Cat. No.: B042461 Get Quote

Fadolmidine hydrochloride (CAS Number: 189353-32-0), also known as MPV-2426, is a

potent and highly selective α₂-adrenoceptor agonist developed primarily for spinal analgesia.[1]

Its chemical designation is 3-(1H-Imidazol-4-ylmethyl)-indan-5-ol hydrochloride.[2] Unlike other

systemic α₂-agonists such as dexmedetomidine or clonidine, fadolmidine's distinct

pharmacological profile is characterized by a localized mode of action, stemming from its polar

nature and consequent poor penetration of the blood-brain barrier.[1][2][3] This property allows

it to produce profound, segmentally restricted antinociception when administered intrathecally,

while significantly mitigating the systemic side effects—such as sedation and cardiovascular

depression—that often limit the clinical utility of this drug class.[1][4] This guide provides a

comprehensive technical overview of fadolmidine's mechanism of action, pharmacological

properties, synthesis, and analytical characterization.

Pharmacological Profile: Precision in Action
Mechanism of Action: Targeting the α₂-Adrenoceptor
Fadolmidine functions as a full agonist at all three subtypes of the α₂-adrenoceptor (α₂A, α₂B,

α₂C), exhibiting high potency.[3][5] Its binding affinity is demonstrated by low nanomolar EC₅₀

values.[5] The analgesic effects are primarily mediated by its action on α₂-adrenoceptors

located on the dorsal horn neurons of the spinal cord.[6]

Activation of these presynaptic and postsynaptic receptors initiates a G-protein coupled

signaling cascade, leading to:
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Inhibition of Adenylyl Cyclase: This reduces intracellular levels of cyclic AMP (cAMP).

Modulation of Ion Channels: It activates G-protein-coupled inwardly rectifying potassium

(GIRK) channels, leading to neuronal hyperpolarization, and inhibits N-type voltage-gated

calcium channels.

Reduced Neurotransmitter Release: The cumulative effect is a decrease in the release of

excitatory neurotransmitters, such as substance P and glutamate, from primary afferent

nerve terminals, thereby dampening the transmission of nociceptive signals to higher brain

centers.[6]

Binding affinity studies have also revealed that fadolmidine is a partial agonist at the 5-HT₃

receptor, although this action does not appear to produce significant hemodynamic effects in

vivo.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.vasg.org/alpha_2_agonists.htm
https://pubmed.ncbi.nlm.nih.gov/32592769/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fadolmidine

α₂-Adrenoceptor

Binds

Gi/o Protein

Activates

Adenylyl Cyclase

Inhibits

N-type Ca²⁺ Channel

Inhibits

GIRK K⁺ Channel

Activates

↓ cAMP

↓ Neurotransmitter Release
(Glutamate, Substance P)

Hyperpolarization

Analgesia

Click to download full resolution via product page

Caption: Fadolmidine's α₂-adrenoceptor signaling pathway.

Pharmacodynamics: Efficacy and Safety
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Fadolmidine demonstrates potent, dose-dependent antinociceptive effects across various pain

modalities, including thermal, mechanical, and visceral pain, when administered via the

intrathecal (i.t.) route.[1][5] Its analgesic potency is comparable to that of dexmedetomidine.[1]

A key advantage of fadolmidine is its superior safety profile at analgesic doses. Unlike

dexmedetomidine and clonidine, which produce significant sedation and cardiovascular

depression at therapeutic doses, fadolmidine induces these effects only at much higher

concentrations.[1][4]

When used as an adjuvant to local anesthetics like bupivacaine for spinal anesthesia,

fadolmidine synergistically enhances the magnitude and duration of both the sensory and

motor block, allowing for dose reduction of both agents.[2][8] This combination achieves an

improved analgesic effect without inducing hypotension, a common adverse effect of other α₂-

agonists.[2][8]

Parameter Fadolmidine Dexmedetomidine Clonidine

Primary Use Spinal Analgesia Sedation, Analgesia
Antihypertensive,

Analgesia

α₂-AR Selectivity High High High

Blood-Brain Barrier Poor Penetration[1][2] Readily Penetrates Readily Penetrates

Sedation at i.t.

Analgesic Dose
Minimal to None[1][9] Significant[9][10] Significant[4][10]

Hemodynamic

Depression
Minimal[1][2] Significant[10] Significant[10]

EC₅₀ (α₂A) 0.4 nM[5] ~1.3 nM ~200 nM

EC₅₀ (α₂B) 4.9 nM[5] ~0.3 nM ~300 nM

EC₅₀ (α₂C) 0.5 nM[5] ~1.8 nM ~700 nM

Caption: Comparative

pharmacodynamic

properties of α₂-

adrenoceptor

agonists.
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Pharmacokinetics: A Profile for Localized Delivery
The pharmacokinetic properties of fadolmidine are central to its therapeutic strategy. Its limited

lipophilicity restricts its ability to cross the blood-brain barrier, leading to very low plasma

concentrations after intrathecal administration.[2][4][8] This minimizes supraspinal and systemic

effects, confining its primary action to the spinal cord.[10] Studies in rats have shown that co-

administration of fadolmidine with morphine can prolong the antinociceptive effect of morphine

and improve its targeting to the lumbar injection site, potentially reducing supraspinal side

effects.[9]

Chemical Synthesis and Analysis
Synthesis Pathway
The synthesis of fadolmidine hydrochloride can be achieved through a multi-step process

starting from commercially available precursors.[11] The key steps involve the formation of an

indanylidenemethyl imidazole intermediate, followed by reduction and deprotection.

Step 1: Reductive Coupling

Step 2: Hydrogenation & Debenzylation Step 3: Demethylation & Salt Formation

6-methoxy-1-indanone (I)
TiCl₄, Zn

Boiling THF

1-benzylimidazole-
5-carbaldehyde (II)

Indanylidenemethyl
imidazole (III) H₂, Pd/C Indanylmethyl

derivative (IV)
Conc. HBr

Reflux Fadolmidine (Free Base) HCl Fadolmidine HCl

Click to download full resolution via product page

Caption: General synthesis workflow for Fadolmidine HCl.

Detailed Synthesis Protocol
This protocol is based on the general methodology described in the patent literature.[11]

Step 1: Reductive Coupling:
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To a solution of 6-methoxy-1-indanone (I) in boiling tetrahydrofuran (THF), add zinc dust

and titanium tetrachloride (TiCl₄).

Add 1-benzylimidazole-5-carbaldehyde (II) to the mixture.

Maintain reflux until the reaction is complete, as monitored by Thin Layer Chromatography

(TLC).

Cool the reaction, quench appropriately, and extract the product (III). Purify via column

chromatography.

Step 2: Hydrogenation and Debenzylation:

Dissolve the intermediate (III) in a suitable solvent such as ethanol or methanol.

Add a palladium on carbon (Pd/C) catalyst.

Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator) until the

uptake of hydrogen ceases. This step reduces the double bond and simultaneously

cleaves the benzyl protecting group.

Filter off the catalyst and concentrate the solvent to yield the indanylmethyl derivative (IV).

Step 3: Demethylation and Hydrochloride Salt Formation:

Treat the methyl ether (IV) with concentrated hydrobromic acid (HBr) under reflux to

cleave the methyl group.

After completion, neutralize the reaction and extract the fadolmidine free base.

Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethyl acetate) and

treat with a solution of hydrochloric acid (HCl) to precipitate the final product, fadolmidine
hydrochloride.

Filter, wash with a cold solvent, and dry the product under vacuum.

Analytical Characterization: HPLC Method
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Quantitative analysis of fadolmidine in pharmaceutical formulations and biological matrices is

crucial. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.

[12][13] The following is a robust, self-validating protocol for the determination of fadolmidine,

adapted from validated methods for similar α₂-agonists like dexmedetomidine.[14]
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Caption: HPLC analytical workflow for Fadolmidine quantification.
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Detailed HPLC Protocol

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a

UV or Photo Diode Array (PDA) detector.

Column: Phenomenex Luna C18 (or equivalent), 150 x 4.6 mm, 5 µm particle size.

Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and

acetonitrile in a 75:25 (v/v) ratio.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV detection at 220 nm.

Injection Volume: 20 µL.

Standard and Sample Preparation:

Stock Standard Solution: Accurately weigh and dissolve fadolmidine hydrochloride
reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

Calibration Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20

µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation (from plasma): To 200 µL of plasma, add 600 µL of cold acetonitrile to

precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

Collect the supernatant and filter through a 0.22 µm syringe filter before injection.

Method Validation (Self-Validating System):

Linearity: Analyze the calibration standards in triplicate. Plot the peak area against

concentration and perform a linear regression. The correlation coefficient (r²) should be

>0.999.
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Precision: Assess intra-day and inter-day precision by analyzing quality control (QC)

samples at low, medium, and high concentrations. The relative standard deviation (RSD)

should be <10%.[14]

Accuracy: Determine the accuracy by calculating the percentage recovery of spiked QC

samples. Mean recoveries should be within 90-110%.

Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve

that can be quantified with acceptable precision and accuracy.

Conclusion
Fadolmidine hydrochloride represents a significant advancement in the field of analgesia,

offering a potent, locally active α₂-adrenoceptor agonist with a markedly improved safety profile

over existing agents. Its unique pharmacokinetic properties, which limit systemic exposure and

side effects, make it an ideal candidate for spinal administration in managing various pain

states. The well-defined synthesis and robust analytical methods available for its

characterization further support its development for clinical applications. For researchers and

drug development professionals, fadolmidine serves as a prime example of how targeted

delivery and optimized molecular properties can be leveraged to create safer and more

effective therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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